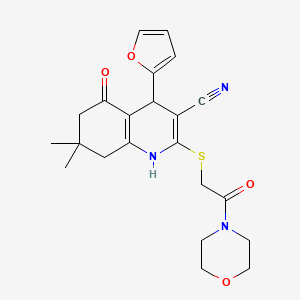
4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Beschreibung
This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core. Key structural features include:
- 7,7-Dimethyl groups enhancing steric bulk and influencing conformational stability.
- Morpholino-2-oxoethyl thioether at position 2, introducing polar functionality (morpholine oxygen) and a sulfur-based linkage.
- Nitrile group at position 3, enabling hydrogen bonding and serving as a synthetic handle.
The compound’s molecular formula is inferred as C₂₁H₂₄N₄O₃S (molecular weight ~412.5 g/mol).
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-7,7-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2)10-15-20(16(26)11-22)19(17-4-3-7-29-17)14(12-23)21(24-15)30-13-18(27)25-5-8-28-9-6-25/h3-4,7,19,24H,5-6,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRHNOPAKDXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)N3CCOCC3)C#N)C4=CC=CO4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.44 g/mol. The structure features a hexahydroquinoline core with various functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves targeting the RhoA transcriptional signaling pathway. It inhibits the RhoA pathway-mediated signaling and activation of the serum response factor (SRF) transcription. This interaction is critical as the Rho/SRF pathway plays a significant role in cancer cell proliferation and metastasis.
Biochemical Pathways
The compound has demonstrated effects on several biochemical pathways:
- Apoptosis Induction : It selectively stimulates apoptosis in melanoma cell lines that overexpress RhoC.
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines through its action on the RhoA pathway.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma (RhoC+) | 1.61 | Apoptosis induction |
| A431 (epidermoid) | 1.98 | Cell cycle disruption |
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest potential anticonvulsant properties as well as anti-inflammatory effects. However, these areas require further investigation to establish efficacy and mechanisms.
Case Studies
- Melanoma Treatment : A study focused on the efficacy of this compound against RhoC-overexpressing melanoma cells demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.
- Anticonvulsant Effects : Another study explored the anticonvulsant potential using a picrotoxin-induced convulsion model, where the compound showed promising results in reducing convulsive activity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key Observations :
- Substituent Effects: The morpholino-2-oxoethyl thioether in the target introduces both polarity (via morpholine) and lipophilicity (via thioether), contrasting with the thiol group in ’s analogue, which may reduce stability due to oxidation susceptibility . Replacing thiophene () with furan decreases lipophilicity (ClogP: ~2.1 vs.
Physicochemical Properties
- Melting Points: Target compound: Not reported, but analogues with nitrile groups (e.g., : 300°C) suggest high thermal stability due to crystalline packing .
- Spectral Data: IR: Nitrile stretch (~2220 cm⁻¹) consistent across analogues () . ¹H-NMR: Morpholino protons (δ ~3.5–4.0 ppm) and furan protons (δ ~6.5–7.5 ppm) distinguish the target from thiophene-containing analogues (δ ~7.0–7.5 ppm for thiophene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


